molecular formula C₁₁H₉D₅NNaO₈S B1146101 Methocarbamol-O-sulfate-d5 Sodium Salt CAS No. 1330055-80-5

Methocarbamol-O-sulfate-d5 Sodium Salt

Cat. No. B1146101
CAS RN: 1330055-80-5
M. Wt: 348.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methocarbamol-O-sulfate-d5 Sodium Salt, also known as 3-(2-Methoxyphenoxy)-1,2-propanediol-d5 1-Carbamate 2-(Hydrogen Sulfate) Sodium Salt, is a stable isotopically labeled alanine derivative . It has a molecular weight of 348.32 and a molecular formula of C11H9D5NNaO8S . It is used for research purposes .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that this compound is used for research purposes , and its reactions may depend on the specific experimental conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results. Its molecular weight is 348.32 .

Mechanism of Action

The mechanism of action of Methocarbamol, the parent compound of Methocarbamol-O-sulfate-d5 Sodium Salt, is not fully understood. It likely works in the brain to relax the nerves that usually turn on your muscles. It may also directly block sodium channels in muscles, causing them to stay relaxed longer .

properties

IUPAC Name

sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHFYAQEVOZTLQ-ADIOSLTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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